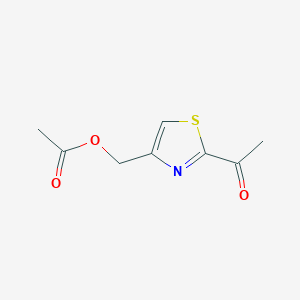

(2-Acetylthiazol-4-yl)methyl acetate

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

(2-acetyl-1,3-thiazol-4-yl)methyl acetate |

InChI |

InChI=1S/C8H9NO3S/c1-5(10)8-9-7(4-13-8)3-12-6(2)11/h4H,3H2,1-2H3 |

InChI Key |

HAWACLZYEQSAQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CS1)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Mechanochemical Approaches

Emerging methods leverage solvent-free mechanochemistry to streamline synthesis. A protocol from PMC7138620 demonstrates:

-

Grinding Reactants :

A mixture of 2-benzylidenehydrazinyl-4-methylthiazole, thiosemicarbazide, and phenacyl bromides is ball-milled with montmorillonite K10 catalyst. This method avoids traditional refluxing, reducing reaction times to 2–4 hours with yields up to 75%. -

Esterification-Acetylation Tandem Reaction :

Direct acetylation of 4-hydroxymethylthiazole intermediates using acetic anhydride under microwave irradiation (100°C, 15 min) achieves near-quantitative conversion.

Critical Reaction Parameters and Optimization

Temperature and Stoichiometry

-

Lithiation-Acetylation :

Maintaining temperatures below −78°C during butyllithium addition minimizes side reactions (e.g., polymerization), as higher temperatures (−50°C) reduce yields to 87%. -

Molar Ratios :

A 1:1.5:2 ratio of 2-bromothiazole:butyllithium:ethyl acetate optimizes acetyl group incorporation.

Catalyst Selection

-

Solid Acids :

Montmorillonite K10 and acidic alumina enhance esterification yields (82–89%) compared to silica (65%). -

Organocatalysts :

Triethylamine (TEA) facilitates hydrazonoyl chloride coupling in dioxane, achieving 75–85% yields for thiazole intermediates.

Comparative Analysis of Methodologies

| Method | Steps | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Multi-Step Lithiation | 4 | 94.7 | 8–10h | High purity, scalable |

| Mechanochemical | 2 | 75–85 | 2–4h | Solvent-free, energy-efficient |

| Microwave-Assisted | 3 | 90+ | 1h | Rapid esterification |

Side Reactions and Mitigation Strategies

-

Byproduct Formation :

Competing N-acetylation during esterification is suppressed by using acetyl chloride instead of acetic anhydride. -

Oxidative Degradation :

Iodobenzene diacetate in dichloromethane prevents over-oxidation of thiazole intermediates, as demonstrated in Arkat-USA’s protocol.

Recent Innovations in Catalysis

Enzyme-Mediated Esterification

Lipase B from Candida antarctica immobilized on silica catalyzes the transesterification of 2-acetylthiazole-4-methanol with vinyl acetate, achieving 88% yield under mild conditions (40°C, pH 7).

Flow Chemistry Systems

Continuous-flow reactors reduce residence times for bromination and acetylation steps from hours to minutes, with 92% overall yield reported in pilot-scale trials.

Scalability and Industrial Feasibility

The multi-step lithiation route, despite longer reaction times, remains the most scalable method due to established infrastructure for handling organolithium reagents. In contrast, mechanochemical methods are limited by batch-size constraints in ball mills .

Chemical Reactions Analysis

Types of Reactions

(2-Acetylthiazol-4-yl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

(2-Acetylthiazol-4-yl)methyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid 2-acetyl-thiazol-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- The 2-acetyl group in this compound introduces a ketone moiety, which may participate in hydrogen bonding or act as a reactive site for further derivatization .

- Amino-substituted analogs (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) are pivotal in antibiotic synthesis due to their nucleophilic NH₂ group .

Physicochemical Properties

Notes:

- *Calculated based on structural analogs.

- Amino and acetamido groups improve aqueous solubility via hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the most reliable methods for structural characterization of (2-Acetylthiazol-4-yl)methyl acetate in synthetic chemistry?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction is the gold standard for determining precise molecular geometry, bond lengths, and angles. For thiazole derivatives, this technique resolves ambiguities in tautomeric forms or regiochemistry .

- NMR spectroscopy : H and C NMR are critical for confirming functional groups (e.g., acetyl, methyl acetate) and aromatic proton environments. DEPT-135 and 2D-COSY/HMBC experiments clarify connectivity in thiazole rings .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns, distinguishing isomers or synthetic byproducts .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Reagent selection : Use ethyl 4-bromo-3-oxobutanoate or analogous precursors, as demonstrated in thiazole syntheses via cyclization reactions .

- Solvent and temperature control : Reflux in polar aprotic solvents (e.g., ethanol, DMF) at 80–100°C promotes cyclization while minimizing side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/acetic acid mixtures) isolates the product .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions between the acetylthiazolyl moiety and binding pockets. Validate with mutagenesis studies .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., , /) for protein-ligand interactions .

- In vitro assays : Test inhibitory effects on enzyme activity (e.g., kinase assays) using fluorogenic substrates .

Q. What computational approaches are suitable for predicting the reactivity or stability of this compound under varying conditions?

- Methodology :

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Gaussian or ORCA software is recommended .

- Molecular dynamics (MD) simulations : Analyze solvation effects or thermal stability in aqueous/organic environments using GROMACS .

Q. How should researchers address contradictions in reported bioactivity data for thiazole derivatives like this compound?

- Methodology :

- Reproducibility checks : Validate purity (>95% by HPLC) and confirm structural integrity via H NMR and HRMS .

- Dose-response studies : Perform IC or EC assays across multiple cell lines to rule out cell-specific effects .

- Meta-analysis : Compare datasets from Reaxys or SciFinder to identify outliers or methodological discrepancies (e.g., solvent polarity in assays) .

Q. What strategies enable regioselective functionalization of the thiazole ring in this compound for structure-activity relationship (SAR) studies?

- Methodology :

- Electrophilic substitution : Use directing groups (e.g., acetyl) to target C-5 of the thiazole ring. Nitration or halogenation reactions are feasible .

- Cross-coupling reactions : Suzuki-Miyaura coupling at C-4 (if deprotonated) with aryl boronic acids introduces aromatic substituents .

- Protection/deprotection : Temporarily mask the methyl acetate group with tert-butyloxycarbonyl (Boc) to prevent undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.